Welcome to the BenchChem Online Store!
molecular formula C10H11NO B134918 1-Phenyl-2-pyrrolidinone CAS No. 4641-57-0

1-Phenyl-2-pyrrolidinone

Cat. No. B134918
M. Wt: 161.20 g/mol
InChI Key: JMVIVASFFKKFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03991203

Procedure details

9.3 g (0.1M) aniline and 9.5 g (0.11M) γ-butyrolactone were mixed and heated to 200° for 48 hours. The mixture was then placed under high vacuum whereupon unreacted γ-butyrolactone, analine and water were removed. Distillation of the residue at 138°-140°/300 μ gave 6.3 g (39%) of the product. [84% yield, based on reclaimed starting materials.]
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(=O)[O:12][CH2:11][CH2:10][CH2:9]1>O>[C:2]1([N:1]2[CH2:8][CH2:9][CH2:10][C:11]2=[O:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
9.5 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 200° for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
were removed
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 138°-140°/300 μ

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.